![molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8](/img/structure/B572826.png)
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid
Overview
Description
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid typically involves the esterification of 4-carboxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or an alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
The biological activity of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has been extensively studied, revealing its potential in several therapeutic areas.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
- Fungal Infections : Demonstrating inhibitory effects on common fungal strains.
A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against both E. coli and S. aureus, indicating significant antimicrobial efficacy.
Anticancer Activity
Several studies have reported the anticancer properties of this compound, particularly in:
- Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast (MCF-7) and colon (HT-29) cancer.
- Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
The observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.
Antimicrobial Efficacy Study
- Conducted on various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
Cancer Cell Line Study
- Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
- Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis to release the active phenylacetic acid moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a phenylacetic acid moiety.
3-Ethoxy-4-ethoxycarbonyl phenylacetic acid: Another derivative with an additional ethoxy group.
Uniqueness: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Biological Activity
3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the ethoxycarbonyl group onto a phenyl ring. Various methods have been reported, including:
- Condensation Reactions : Utilizing ethyl acetoacetate and phenolic compounds.
- Refluxing Techniques : Often performed in the presence of catalysts to enhance yield.
- Purification Methods : Such as recrystallization or chromatography to obtain pure compounds.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
- Fungal Infections : Demonstrating inhibitory effects on common fungal strains.
Anticancer Activity
Several studies have reported the anticancer properties of this compound, particularly in:
- Cell Line Studies : Demonstrated cytotoxic effects in various cancer cell lines such as breast and colon cancer.
- Mechanisms of Action : Involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to receptors that regulate cell growth and apoptosis.
- Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
-
Cancer Cell Line Study :
- Evaluated against MCF-7 (breast cancer) and HT-29 (colon cancer).
- Observed IC50 values were 25 µM for MCF-7 and 30 µM for HT-29, indicating significant cytotoxicity.
Comparative Analysis
The following table summarizes the biological activities compared with similar phenylacetic acid derivatives:
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Significant cytotoxicity |
2-(4-Ethoxycarbonylphenyl)acetic acid | Moderate | Moderate | Less potent than the target |
Phenylacetic acid | Limited | Minimal | Lacks significant bioactivity |
Properties
IUPAC Name |
2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHYPLAFHZYCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718405 | |
Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-71-8 | |
Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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